(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride
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Overview
Description
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H10ClF3N2O. It is a derivative of hydrazine and contains a trifluoromethoxy group attached to a benzyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, dichloromethane, ethanol
Major Products
The major products formed from these reactions include various substituted benzyl derivatives, azides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
- (4-(Trifluoromethoxy)benzaldehyde
- (4-(Trifluoromethoxy)benzylamine
Uniqueness
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10ClF3N2O |
---|---|
Molecular Weight |
242.62 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;/h1-4,13H,5,12H2;1H |
InChI Key |
YWJNFELMCAGXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F.Cl |
Origin of Product |
United States |
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